An In-Depth Technical Guide to 4-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications
Executive Summary: 4-Chloro-2-methylbenzonitrile is a pivotal chemical intermediate, distinguished by its substituted aromatic structure containing both chloro and cyano functional groups. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, in-depth spectroscopic analysis, and key reactivity patterns. As a versatile building block, its strategic importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors is thoroughly examined, alongside essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of 4-Chloro-2-methylbenzonitrile
4-Chloro-2-methylbenzonitrile (CAS No. 50712-68-0), also known as 5-chloro-2-cyanotoluene, is a crystalline solid that has emerged as a crucial structural motif in organic synthesis.[1][2] Its value lies in the orthogonal reactivity of its functional groups: the nitrile can be transformed into amines, amides, or carboxylic acids; the chloro group can participate in various cross-coupling reactions; and the aromatic ring itself is amenable to further substitution. This trifecta of reactive sites makes it a highly sought-after precursor for the construction of complex molecular architectures.[3][4]
In the pharmaceutical industry, this compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1][5] For agrochemical development, it is integral to the synthesis of next-generation herbicides and pesticides, contributing to enhanced crop protection.[1] Furthermore, its unique properties are harnessed in material science for the production of specialty polymers with enhanced thermal and chemical resistance.[5] This guide provides the technical foundation necessary for scientists to leverage the full synthetic potential of this versatile molecule.
Physicochemical & Structural Properties
The fundamental properties of 4-Chloro-2-methylbenzonitrile are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 50712-68-0 | [2][6] |
| Molecular Formula | C₈H₆ClN | [7] |
| Molecular Weight | 151.59 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid/powder | [1] |
| Melting Point | 57-61 °C | [2][6] |
| Boiling Point | 85-86 °C at 3 mmHg | [8] |
| IUPAC Name | 4-chloro-2-methylbenzonitrile | [7] |
| Synonyms | 5-Chloro-2-cyanotoluene | [1] |
| SMILES | Cc1cc(Cl)ccc1C#N | [6] |
| InChI Key | ZZAJFWXXFZTTLH-UHFFFAOYSA-N | [6] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,-3!"]; C_Me [label="C", pos="2.6,1.5!"]; H_Me1 [label="H", pos="2.3,2.5!"]; H_Me2 [label="H", pos="3.6,1.5!"]; H_Me3 [label="H", pos="2.9,0.8!"]; C_CN [label="C", pos="-2.6,1.5!"]; N_CN [label="N", pos="-3.9,2.25!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C4 -- Cl; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C2 -- C_CN; C_CN -- N_CN [style=triple]; // Aromatic protons (implicit) H3 [label="H", pos="-2.3,-1.25!"]; H5 [label="H", pos="2.3,-1.25!"]; H1 [label="H", pos="0, 2.5!"]; C3 -- H3; C5 -- H5; C1 -- H1;
}
Caption: Chemical structure of 4-Chloro-2-methylbenzonitrile.
Synthesis & Manufacturing Insights
The most reliable and scalable method for the preparation of 4-Chloro-2-methylbenzonitrile is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities.[9] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9] The precursor, 4-chloro-2-methylaniline, is commercially available, making this a practical and efficient route.[10]
Recommended Synthetic Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for Sandmeyer cyanations and provides a self-validating workflow for laboratory-scale synthesis.[11]
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Continue stirring the diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete reaction.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Crucial Step: Slowly add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred copper(I) cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the decomposition of the diazonium salt is complete.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, an off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
Mechanistic Considerations & Process Optimization
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the extrusion of dinitrogen gas and the formation of an aryl radical. This radical then reacts with the copper-bound cyanide to yield the product and regenerate the Cu(I) catalyst.
-
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) during diazotization is critical for safety and yield.
-
Acidic Conditions: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted aniline.
-
Copper(I) Catalyst: Cu(I) is essential for the catalytic cycle. Its absence or oxidation to Cu(II) will significantly hinder or halt the reaction.
-
Caption: Experimental workflow for the synthesis of 4-Chloro-2-methylbenzonitrile.
Spectroscopic & Analytical Profile
Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic data for 4-Chloro-2-methylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Definitive, assigned experimental NMR data from a peer-reviewed source for 4-Chloro-2-methylbenzonitrile was not available at the time of this writing. The following analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as 4-chlorobenzonitrile and 4-methylbenzonitrile.[12]
-
¹H NMR (Proton NMR): The spectrum is expected to show signals in two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.0-3.0 ppm).
-
The methyl group protons (-CH₃) should appear as a singlet around δ 2.4 ppm.
-
The three aromatic protons will form a more complex pattern. The proton ortho to the nitrile group is expected to be the most deshielded. A likely pattern would be a doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the chloro and nitrile groups, and a singlet-like or narrow doublet for the proton ortho to the chloro group.
-
-
¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals.
-
The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range.
-
The methyl carbon (-CH₃) will be the most upfield signal, likely around δ 20-22 ppm.
-
The six aromatic carbons will appear between δ 110-145 ppm. The carbon bearing the nitrile group (C1) and the carbon bearing the chloro group (C4) will be quaternary and thus may have weaker signals. Their chemical shifts will be significantly influenced by the electronic effects of their respective substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2230 | C≡N stretch | Confirms the presence of the nitrile group. This is typically a sharp, strong absorption. |
| 3100-3000 | C-H stretch (aromatic) | Indicates the aromatic ring structure. |
| 3000-2850 | C-H stretch (aliphatic) | Corresponds to the methyl group. |
| 1600-1450 | C=C stretch (aromatic) | Multiple bands confirming the benzene ring. |
| ~1100 | C-Cl stretch | Confirms the presence of the chloro substituent. |
Data sourced from NIST Chemistry WebBook.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
| m/z Value | Interpretation | Significance |
| 151/153 | [M]⁺ and [M+2]⁺ | The molecular ion peak and its isotope peak in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. |
| 116 | [M - Cl]⁺ | Loss of the chlorine atom, a common fragmentation pathway. |
| 89 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
Data sourced from NIST Mass Spectrometry Data Center.[7]
Chemical Reactivity & Applications in Synthesis
The synthetic utility of 4-Chloro-2-methylbenzonitrile stems from the selective transformations of its nitrile group.
Reactivity of the Nitrile Moiety
The polarized carbon-nitrogen triple bond makes the carbon atom electrophilic, rendering it susceptible to nucleophilic attack.
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds through an intermediate amide to furnish 4-chloro-2-methylbenzoic acid . This transformation is valuable for introducing a carboxylic acid functionality.
-
Reduction: The nitrile group can be reduced to a primary amine, yielding (4-chloro-2-methylphenyl)methanamine . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, providing a route to benzylamines.
-
Grignard Reaction: Addition of a Grignard reagent (R-MgX) to the nitrile, followed by aqueous workup, yields a ketone (4-chloro-2-methylphenyl)(R)methanone. This is a key carbon-carbon bond-forming reaction.
Caption: Key chemical transformations of 4-Chloro-2-methylbenzonitrile.
Utility in Pharmaceutical & Agrochemical Synthesis
The true value of 4-Chloro-2-methylbenzonitrile is realized when these fundamental reactions are applied in multi-step syntheses. For instance, the amine derived from its reduction can be a building block for more complex heterocyclic structures common in active pharmaceutical ingredients (APIs). Similarly, the carboxylic acid from hydrolysis can be converted into esters or amides, expanding the molecular diversity accessible from this single intermediate.[3][4] Its role as a versatile building block streamlines complex chemical processes, ultimately reducing development time and costs.[3]
Safety, Handling, & Storage
As with any chemical reagent, proper safety protocols are essential.
-
Hazard Identification: 4-Chloro-2-methylbenzonitrile is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation. It is also known to cause skin and serious eye irritation.[7]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142742, 4-Chloro-2-methylbenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Potential of 4-Chloro-2-methylbenzonitrile. [Link]
-
Chembly. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Watson International Ltd. 4-Chloro-2-Methyl-benzonitrile CAS 50712-68-0. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-2-methylbenzonitrile 97 50712-68-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. rsc.org [rsc.org]
- 7. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-methylbenzonitrile Proton Full Spectrum [wiredchemist.com]
